molecular formula C18H21ClN2O3 B11154418 methyl {1-[(6-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate

methyl {1-[(6-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate

Cat. No.: B11154418
M. Wt: 348.8 g/mol
InChI Key: SEMXOLJHHNSROF-UHFFFAOYSA-N
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Description

Methyl {1-[(6-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is a synthetic compound featuring a piperidine core substituted at two positions:

  • Position 1: A 6-chloroindole moiety linked via an acetyl group.
  • Position 4: A methyl acetate ester.

The 6-chloroindole group enhances lipophilicity and may confer affinity for neurotransmitter receptors (e.g., serotonin receptors), while the piperidine scaffold and ester functionality influence bioavailability and metabolic stability.

Properties

Molecular Formula

C18H21ClN2O3

Molecular Weight

348.8 g/mol

IUPAC Name

methyl 2-[1-[2-(6-chloroindol-1-yl)acetyl]piperidin-4-yl]acetate

InChI

InChI=1S/C18H21ClN2O3/c1-24-18(23)10-13-4-7-20(8-5-13)17(22)12-21-9-6-14-2-3-15(19)11-16(14)21/h2-3,6,9,11,13H,4-5,7-8,10,12H2,1H3

InChI Key

SEMXOLJHHNSROF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)CN2C=CC3=C2C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {1-[(6-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Sonogashira reaction, where a chloro-substituted indole is reacted with an alkyne to form the desired indole product . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by esterification to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl {1-[(6-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different functional groups.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chloro group on the indole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives .

Scientific Research Applications

Methyl {1-[(6-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl {1-[(6-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit certain pathways involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Methyl [1-(4-Fluorobenzyl)piperidin-4-yl]acetate Hydrochloride

Molecular Formula: C₁₅H₁₉FNO₂·HCl Molecular Weight: 323.78 g/mol Key Features:

  • Substituted with a 4-fluorobenzyl group at the piperidine 1-position.
  • Methyl acetate ester at position 4.
  • Hydrochloride salt improves aqueous solubility.

Comparison :

  • The fluorine atom (electron-withdrawing) reduces lipophilicity compared to the target compound’s chlorine (larger, more lipophilic). This may decrease blood-brain barrier penetration but enhance metabolic stability .
  • Lacks the indole ring, likely reducing affinity for serotonin receptors.

2-(6-Methyl-1H-indol-3-yl)acetic Acid

Molecular Formula: C₁₁H₁₁NO₂ Molecular Weight: 189.21 g/mol Key Features:

  • 6-Methylindole at position 3.
  • Carboxylic acid group instead of an ester.

Comparison :

  • The acidic group increases polarity, reducing cell permeability compared to the target’s ester .
  • Absence of a piperidine ring limits conformational flexibility and receptor interaction diversity.

Methyl 2-Oxo-2-(1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indol-3-yl)acetate

Molecular Formula : C₂₂H₂₃N₃O₃
Molecular Weight : 377.44 g/mol
Key Features :

  • Pyridinylmethyl substitution on piperidine.
  • Oxo group at the indole-3-yl acetate.

Comparison :

  • The pyridine ring introduces basicity (pKa ~5), altering solubility and binding to charged receptors .
  • Higher molecular weight (377 vs. ~337 for the target) may reduce passive diffusion across membranes.

Anandamide (Arachidonylethanolamide)

Molecular Formula: C₂₂H₃₇NO₂ Molecular Weight: 347.5 g/mol Key Features:

  • Endogenous cannabinoid receptor ligand with an arachidonic acid backbone.

Comparison :

  • While structurally distinct, both compounds feature acetylated amines , highlighting the importance of this group in receptor binding .
  • The target’s indole and piperidine groups suggest divergent receptor targets (e.g., serotonin vs. cannabinoid receptors) .

Biological Activity

Methyl {1-[(6-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its anticancer, antibacterial, and enzyme inhibition properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound can be characterized by its chemical structure, which includes:

  • Indole moiety : Known for various biological activities, including anticancer properties.
  • Piperidine ring : Often associated with pharmacological activities such as analgesic and anti-inflammatory effects.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In vitro studies : Compounds containing indole derivatives have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .
CompoundCancer Cell LineIC50 (µM)
Indole derivative AMDA-MB-2315.2
Indole derivative BHepG23.8

2. Antibacterial Activity

The antibacterial properties of this compound have also been investigated:

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that this compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit certain enzymes:

  • Acetylcholinesterase (AChE) : This enzyme plays a crucial role in neurotransmission, and inhibitors are sought for treating conditions like Alzheimer's disease. Preliminary results suggest that this compound has promising AChE inhibitory activity.
EnzymeIC50 (µM)
Acetylcholinesterase12.5

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Indole Derivatives : A study focusing on various indole derivatives demonstrated significant anticancer effects in vitro, leading to the conclusion that modifications in the indole structure can enhance biological activity .
  • Antibacterial Screening : Another study screened a series of piperidine derivatives for antibacterial activity, revealing that certain modifications led to enhanced efficacy against resistant strains of bacteria .

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